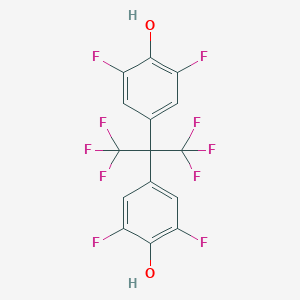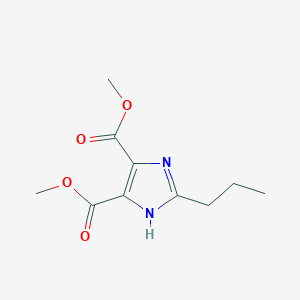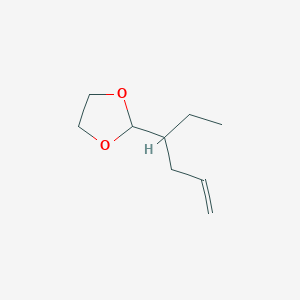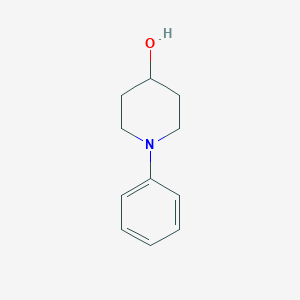
2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a nitrile derivative of 3,5-dimethyl-4-isoxazolecarboxylic acid and is commonly known as DOX. The purpose of
作用机制
The mechanism of action of DOX is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
DOX has been found to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells, leading to apoptosis. DOX has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to potential drug interactions.
实验室实验的优点和局限性
One of the advantages of using DOX in lab experiments is its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of DOX is its potential toxicity, which must be carefully considered when conducting experiments.
未来方向
There are numerous future directions for research involving DOX. One area of interest is the development of new drugs based on DOX, particularly for the treatment of cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of DOX, which could lead to a better understanding of its potential applications. Additionally, more studies are needed to determine the safety and toxicity of DOX, particularly in vivo.
合成方法
The synthesis of DOX involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with butylamine and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as 4-dimethylaminopyridine, and produces DOX as a white solid in a yield of approximately 70%.
科学研究应用
DOX has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. DOX has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
116445-99-9 |
|---|---|
产品名称 |
2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile |
分子式 |
C9H12N2O |
分子量 |
164.2 g/mol |
IUPAC 名称 |
2-(3,5-dimethyl-1,2-oxazol-4-yl)butanenitrile |
InChI |
InChI=1S/C9H12N2O/c1-4-8(5-10)9-6(2)11-12-7(9)3/h8H,4H2,1-3H3 |
InChI 键 |
AXCADDDQRWOVDY-UHFFFAOYSA-N |
SMILES |
CCC(C#N)C1=C(ON=C1C)C |
规范 SMILES |
CCC(C#N)C1=C(ON=C1C)C |
同义词 |
4-Isoxazoleacetonitrile,-alpha--ethyl-3,5-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)









![8-Methyl-8-azabicyclo[3.2.1]octa-2,6-diene](/img/structure/B39642.png)

